Cas no 2097974-11-1 ((7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine)
![(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine structure](https://www.kuujia.com/scimg/cas/2097974-11-1x500.png)
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Chemical and Physical Properties
Names and Identifiers
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- F1907-2020
- (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
- 2097974-11-1
- 1,2,10,11-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-12-ylmethanamine
- AKOS026707404
-
- Inchi: 1S/C9H11N5/c10-5-9-12-11-8-4-6-2-1-3-7(6)13-14(8)9/h4H,1-3,5,10H2
- InChI Key: QHWUYLNYCYVDHR-UHFFFAOYSA-N
- SMILES: N12C(CN)=NN=C1C=C1C(CCC1)=N2
Computed Properties
- Exact Mass: 189.10144537g/mol
- Monoisotopic Mass: 189.10144537g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.1Ų
- XLogP3: -0.7
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D282086-100mg |
(7,8-Dihydro-6h-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2097974-11-1 | 100mg |
$ 95.00 | 2022-06-05 | ||
Life Chemicals | F1907-2020-5g |
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2097974-11-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-2020-0.5g |
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2097974-11-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
Life Chemicals | F1907-2020-2.5g |
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2097974-11-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
TRC | D282086-500mg |
(7,8-Dihydro-6h-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2097974-11-1 | 500mg |
$ 365.00 | 2022-06-05 | ||
TRC | D282086-1g |
(7,8-Dihydro-6h-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2097974-11-1 | 1g |
$ 570.00 | 2022-06-05 | ||
Life Chemicals | F1907-2020-0.25g |
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2097974-11-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-2020-10g |
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2097974-11-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
Life Chemicals | F1907-2020-1g |
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine |
2097974-11-1 | 95%+ | 1g |
$401.0 | 2023-09-07 |
(7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine Related Literature
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
Additional information on (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Research Brief on (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (CAS: 2097974-11-1)
In recent years, the compound (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (CAS: 2097974-11-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold, characterized by its fused triazolopyridazine core, has demonstrated promising pharmacological properties, particularly in the modulation of central nervous system (CNS) targets. The compound's unique structural features and its potential as a bioactive molecule have spurred extensive investigations into its synthesis, mechanism of action, and therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways and optimization strategies for (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine. The researchers employed a multi-step synthesis approach, starting from commercially available cyclopentadiene derivatives, to achieve high yields and purity. Key steps included the formation of the triazole ring via cycloaddition reactions and subsequent functionalization to introduce the methanamine moiety. The study highlighted the importance of reaction conditions, such as temperature and catalyst selection, in minimizing side products and improving overall efficiency.
Pharmacological evaluations of (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine have revealed its potent affinity for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. In vitro binding assays demonstrated sub-micromolar affinity, suggesting potential applications in neuropsychiatric disorders such as depression, anxiety, and schizophrenia. Furthermore, molecular docking studies provided insights into the compound's binding mode, revealing key interactions with conserved residues in the receptor binding pockets. These findings underscore the compound's potential as a lead candidate for further drug development.
In addition to its CNS activity, (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine has shown promise in oncology research. Preclinical studies have indicated its ability to inhibit certain kinase enzymes involved in tumor proliferation and metastasis. Specifically, the compound exhibited inhibitory effects on focal adhesion kinase (FAK) and cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy. These results were corroborated by in vivo experiments, where the compound demonstrated tumor growth suppression in xenograft models without significant toxicity.
Despite these promising findings, challenges remain in the development of (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Recent efforts have focused on derivatizing the methanamine group to enhance metabolic resistance while maintaining receptor affinity. Additionally, formulation strategies, including nanoparticle-based delivery systems, are being explored to improve the compound's solubility and tissue distribution.
In conclusion, (7,8-dihydro-6H-cyclopenta[e][1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine (CAS: 2097974-11-1) represents a versatile scaffold with significant potential in both CNS and oncology therapeutics. Ongoing research aims to elucidate its full pharmacological profile and optimize its properties for clinical translation. The compound's unique structural and functional attributes position it as a valuable candidate for future drug discovery efforts, warranting continued investigation and development.
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